

A Comparative Guide to STF-31 and WZB117 as GLUT1 Inhibitors

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Compound of Interest		
Compound Name:	Stf-31	
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In the landscape of cancer metabolism research, the glucose transporter 1 (GLUT1) has emerged as a critical target for therapeutic intervention. Two small molecules, **STF-31** and WZB117, have been widely investigated for their ability to inhibit GLUT1 and disrupt the glycolytic pathway that fuels many cancer cells. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action and Specificity

WZB117 is a potent and specific inhibitor of GLUT1.[1][2] It functions as a competitive inhibitor of glucose uptake by binding to the exofacial site of the GLUT1 transporter.[1] This direct inhibition of glucose transport leads to a reduction in intracellular glucose levels, subsequently impacting downstream metabolic pathways.

STF-31, while initially identified as a GLUT1 inhibitor, has a more complex pharmacological profile. It exhibits a dual mode of action, functioning as both a GLUT1 inhibitor and a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[3][4][5][6][7] NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular energy metabolism. The cytotoxic effects of **STF-31** are often attributed to its NAMPT inhibitory activity, which can be rescued by nicotinic acid in cells expressing nicotinate phosphoribosyltransferase (NAPRT1).[3] [5][6] Its GLUT1 inhibitory activity is observed at higher concentrations.[6] This dual mechanism complicates its use as a specific GLUT1-targeting agent.



In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro efficacy of **STF-31** and WZB117 across various cancer cell lines.

Table 1: In Vitro Efficacy of STF-31

Cell Line	Assay Type	IC50	Reference
RCC4 (VHL-deficient)	XTT Assay (4 days)	0.16 μΜ	[8]
HT1080	Proliferation Assay (96 hrs)	0.213 μΜ	[8]
Renal Cell Carcinoma (RCC) 4	Glucose Uptake	-	[8]

Table 2: In Vitro Efficacy of WZB117

Cell Line	Assay Type	IC50	Reference
A549 (Lung Cancer)	MTT Assay	~10 µM	[9][10][11]
MCF7 (Breast Cancer)	MTT Assay ~10 μM		[9][10][11]
H1299	MTT Assay (48 hrs)	-	[10]
Various Cancer Cell Lines	Glucose Transport	~0.6 μM	[12]
A549	Glucose Uptake (3H- 2DG)	0.5 μΜ	[13]

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.

Table 3: In Vivo Efficacy of STF-31 and WZB117



Compound	Animal Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition	Reference
STF-31 analog	Nude mice with VHL- deficient RCC xenografts	Renal Cell Carcinoma	11.6 mg/kg, i.p.	Markedly delayed tumor growth	[8]
WZB117	Nude mice with A549 xenografts	Lung Cancer	10 mg/kg, daily i.p.	>70% reduction in tumor volume	[9][14][15]

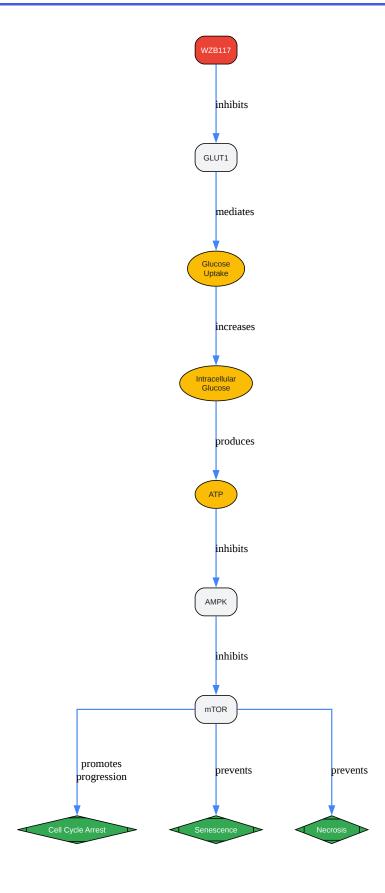
Signaling Pathways

The inhibition of GLUT1 by WZB117 and the dual inhibition by **STF-31** trigger distinct downstream signaling cascades.

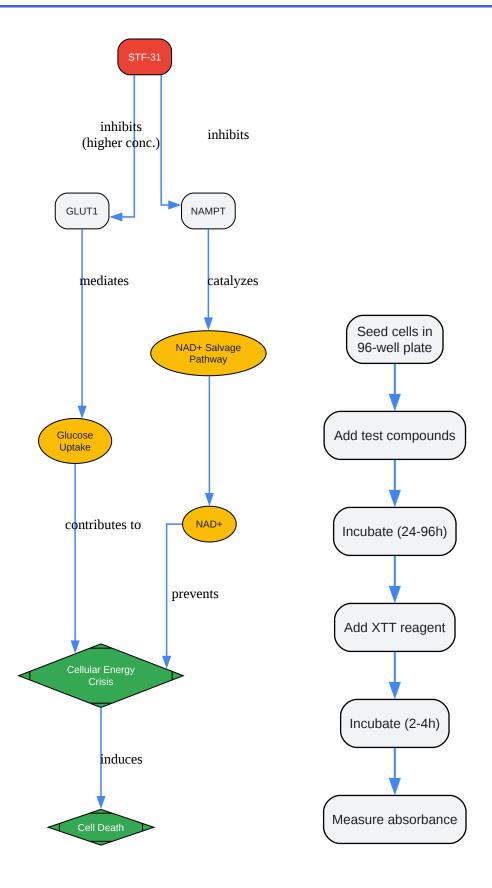
WZB117 Signaling Pathway

WZB117-mediated GLUT1 inhibition leads to decreased intracellular glucose, a drop in ATP levels, and subsequent activation of AMP-activated protein kinase (AMPK).[12][14] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[16] This cascade results in cell cycle arrest, senescence, and ultimately, necrotic cell death.[12][14]

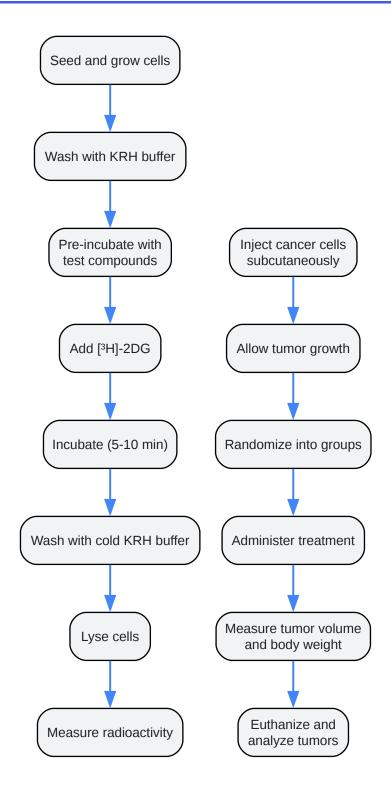












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References

- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. NAMPT Is the Cellular Target of STF-31-Like Small-Molecule Probes PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a re-evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. mdpi.com [mdpi.com]
- 14. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin PubMed [pubmed.ncbi.nlm.nih.gov]
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